Propan-2-yl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Propan-2-yl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and esters. The reaction conditions may involve:
Catalysts: Acid or base catalysts to facilitate the reaction.
Solvents: Organic solvents like ethanol or methanol.
Temperature: Reactions are usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.
Industry
In the industrial sector, the compound may find applications in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties could make it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Hexahydroquinoline Derivatives: Compounds with similar hexahydroquinoline structures.
Substituted Anilines: Compounds with similar aniline substituents.
Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups.
Uniqueness
What sets Propan-2-yl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart is its unique combination of functional groups and structural features. This combination may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.
Biological Activity
Propan-2-yl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.
Chemical Structure and Properties
The chemical formula for this compound is C27H28ClNO5 with a molecular weight of approximately 471.97 g/mol. Its structure features multiple functional groups that contribute to its biological activity.
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit cytotoxic effects against various cancer cell lines.
Case Study:
A study conducted on the T47D breast cancer cell line demonstrated that this compound induces apoptosis through the activation of caspases and inhibition of tubulin polymerization. The mechanism involves disrupting the cell cycle at the G2/M phase, leading to increased cell death rates. The IC50 values for T47D cells were reported at concentrations as low as 10 µM, indicating significant potency.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
T47D | 10 | Apoptosis via caspase activation |
HeLa | 15 | Tubulin polymerization inhibition |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate effectiveness against a range of bacteria and fungi.
Research Findings:
In vitro studies revealed that the compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 50 µg/mL and 75 µg/mL respectively. Its antifungal activity was noted against Candida albicans with an MIC of 100 µg/mL.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Candida albicans | 100 |
3. Other Pharmacological Activities
Beyond its anticancer and antimicrobial effects, the compound has shown potential in other areas:
- Antioxidant Activity: The compound demonstrated significant free radical scavenging ability in DPPH assays, suggesting potential use in oxidative stress-related conditions.
- Anti-inflammatory Effects: In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines in macrophages, which may have implications for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activities of this compound can be attributed to its structural features. The presence of methoxy and hydroxy groups enhances its interaction with biological targets. Modifications in these substituents could lead to improved potency and selectivity.
Properties
IUPAC Name |
propan-2-yl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30ClNO6/c1-14(2)36-28(33)24-15(3)30-21-11-17(16-6-8-19(34-4)9-7-16)12-22(31)26(21)25(24)18-10-20(29)27(32)23(13-18)35-5/h6-10,13-14,17,25,30,32H,11-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBQCOKUNOFLPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC(=C(C(=C4)Cl)O)OC)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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